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Compound of Interest

Compound Name: 2,4,5-Trifluoroaniline

Cat. No.: B1295084

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-
Trifluoroaniline (CAS No. 367-34-0), a key intermediate in the synthesis of pharmaceuticals
and other specialty chemicals. The document details available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental
protocols for acquiring such spectra. The information herein is intended to support researchers
in the structural elucidation, identification, and purity assessment of 2,4,5-Trifluoroaniline and
related compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2,4,5-
Trifluoroaniline. It is important to note that while *H NMR, 3C NMR, and FT-IR data are
attributed to commercial sources, publicly accessible, detailed spectra with peak assignments
and coupling constants for 2,4,5-Trifluoroaniline are limited. The data presented is compiled
from available resources and may be supplemented with data from closely related isomers for
comparative purposes where noted.

Table 1: *H NMR Spectral Data of 2,4,5-Trifluoroaniline
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Proton Assignment

Chemical Shift (3)
[ppm]

Multiplicity

Coupling Constant
(J) [HZ]

H-3 Data not available - -
H-6 Data not available - -
-NH:2 Data not available - -

Note: Specific
chemical shift and
coupling constant data
for 2,4,5-
Trifluoroaniline are not
readily available in the
public domain. The
spectrum is expected
to show two distinct
aromatic proton
signals and a broad
singlet for the amine
protons. The aromatic
signals will exhibit
complex splitting
patterns due to both

H-H and H-F coupling.

Table 2: 13C NMR Spectral Data of 2,4,5-Trifluoroaniline
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Carbon Assignment Chemical Shift (8) [ppm]
C-1 Data not available
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available

Note: The 3C NMR spectrum is sourced from
Sigma-Aldrich. The carbon signals will appear
as doublets or triplets due to C-F coupling,
which is a key characteristic for structural

confirmation.

Table 3: 1°F NMR Spectral Data of 2,4,5-Trifluoroaniline
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) ] Chemical Shift (d) o Coupling Constant
Fluorine Assignment Multiplicity
[Ppm] (J) [HZ]
F-2 Data not available - -
F-4 Data not available - -
F-5 Data not available - -

Note: 1°F NMR is a
critical technique for
the characterization of
fluorinated
compounds. The
spectrum of 2,4,5-
Trifluoroaniline is
expected to show
three distinct signals,
each exhibiting
splitting from coupling
to the other fluorine
atoms and to the

aromatic protons.

Table 4: FT-IR Spectral Data of 2,4,5-Trifluoroaniline
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Wavenumber (cm~?) Assignment Intensity

3400 - 3500 N-H stretch (asymmetric and I
symmetric)

3000 - 3100 Aromatic C-H stretch Medium-Weak

1600 - 1650 N-H bend and C=C stretch Strong

1500 - 1550 C=C stretch Strong

1200 - 1350 C-N stretch Strong

1000 - 1200 C-F stretch Strong

Note: The FT-IR spectrum is
available from sources such as
Sigma-Aldrich. The presence
of strong C-F stretching bands

is a key diagnostic feature.

Table 5: Mass Spectrometry (MS) Data of 2,4,5-Trifluoroaniline

m/z Relative Intensity (%) Assignment
147 100 [M]* (Molecular lon)
128 Major [M-FJ*
_ [M-HCN-F]*+ or [M-COJ*
119 Major
(rearrangement)
100 Major [M-F-HCNJ*

Note: The mass spectrum is
characterized by a prominent
molecular ion peak at m/z 147.
Fragmentation patterns
involving the loss of fluorine
and subsequent ring cleavage

are expected.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These methodologies are based on standard practices for the analysis of
solid aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2,4,5-Trifluoroaniline is dissolved in 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical
shift referencing (& = 0.00 ppm).

1H NMR Spectroscopy:

Spectrometer: 300-500 MHz

Pulse Sequence: Standard single-pulse (zg30)

Number of Scans: 16-64

Relaxation Delay: 1-2 s

Spectral Width: 0-10 ppm

13C NMR Spectroscopy:

e Spectrometer: 75-125 MHz

Pulse Sequence: Proton-decoupled (e.g., zgpg30)

Number of Scans: 1024-4096 (or more, depending on concentration)

Relaxation Delay: 2-5 s

Spectral Width: 0-160 ppm

19F NMR Spectroscopy:
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e Spectrometer: 282-470 MHz

e Pulse Sequence: Standard single-pulse
e Number of Scans: 128-512

o Relaxation Delay: 1-2 s

e Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180
ppm), referenced to an external standard like CFCls.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Asmall amount of 2,4,5-Trifluoroaniline (1-2 mg) is ground with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:

e Spectrometer: FT-IR spectrometer

e Scan Range: 4000-400 cm~1

e Resolution: 4 cm~1

e Number of Scans: 16-32 A background spectrum of the empty sample compartment is
recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - El): A dilute solution of 2,4,5-
Trifluoroaniline in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced
into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and
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purification. In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
e Scan Range: m/z 40-400

« lonization Mode: Electron lonization (EI)

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2,4,5-Trifluoroaniline.
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Caption: Workflow for the spectroscopic characterization of 2,4,5-Trifluoroaniline.

» To cite this document: BenchChem. [Spectroscopic Data of 2,4,5-Trifluoroaniline: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295084+#spectroscopic-data-of-2-4-5-trifluoroaniline-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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